molecular formula C19H18N2O3S B258565 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No. B258565
M. Wt: 354.4 g/mol
InChI Key: RMELJCAICXGYTB-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as DMTPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. DMTPB is a synthetic compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been studied for its potential as an anticancer agent. Studies have shown that 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
In the field of agriculture, 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been studied for its potential as a herbicide. Studies have shown that 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide inhibits the growth of weeds by interfering with the photosynthetic process. 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has also been studied for its potential as a growth regulator in crops. Studies have shown that 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide promotes the growth of crops by regulating the expression of genes involved in plant growth and development.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is not fully understood. Studies have shown that 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide interacts with specific targets in cells, leading to changes in cellular processes. In cancer cells, 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide induces cell cycle arrest and apoptosis by inhibiting the activity of specific enzymes involved in cell division. Inflammatory cells, 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide inhibits the production of pro-inflammatory cytokines by blocking the activation of specific signaling pathways. In weeds, 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide interferes with the photosynthetic process by inhibiting the activity of specific enzymes involved in the process.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide inhibits the activity of specific enzymes involved in cell division, leading to cell cycle arrest and apoptosis. Inflammatory cells, 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In weeds, 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide inhibits the activity of specific enzymes involved in the photosynthetic process, leading to a reduction in growth.

Advantages and Limitations for Lab Experiments

2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages and limitations in laboratory experiments. One advantage of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is its ability to selectively target specific cells or processes, making it a useful tool in studying cellular processes. Another advantage of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is its stability, which allows for long-term storage and use in experiments. However, one limitation of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is its potential toxicity, which requires careful handling and disposal. Another limitation of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is its cost, which may limit its use in certain experiments.

Future Directions

There are several future directions in the study of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One direction is the further optimization of the synthesis method to increase yields and purity of the compound. Another direction is the exploration of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide's potential as an anticancer agent in animal models and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide and its potential applications in other fields, such as agriculture and material science.

Synthesis Methods

The synthesis of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves a series of chemical reactions that lead to the formation of the final compound. The synthesis method of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been extensively studied and optimized to produce high yields of pure compound. The synthesis of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-1,3-thiazol-4-ylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then reacted with 3-bromoaniline to form the final compound, 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. The synthesis of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.

properties

Product Name

2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

InChI

InChI=1S/C19H18N2O3S/c1-12-20-17(11-25-12)13-5-4-6-14(9-13)21-19(22)16-8-7-15(23-2)10-18(16)24-3/h4-11H,1-3H3,(H,21,22)

InChI Key

RMELJCAICXGYTB-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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